Methyl 5-chloro-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate
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Overview
Description
Methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a sulfonyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 2,4,6-trimethylbenzenesulfonyl chloride.
Esterification: The 5-chloro-2-hydroxybenzoic acid is esterified using methanol in the presence of an acid catalyst to form methyl 5-chloro-2-hydroxybenzoate.
Sulfonylation: The methyl 5-chloro-2-hydroxybenzoate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product, methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution Products: Various substituted benzoates.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Hydrolysis Products: 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoic acid.
Scientific Research Applications
Methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro substituent can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate: Similar structure but with a triazole ring instead of a sulfonyl group.
Methyl 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate: Contains a triazole ring with a different substitution pattern.
Uniqueness
Methyl 5-chloro-2-(2,4,6-trimethylbenzenesulfonyl)benzoate is unique due to the presence of the 2,4,6-trimethylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H17ClO4S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
methyl 5-chloro-2-(2,4,6-trimethylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C17H17ClO4S/c1-10-7-11(2)16(12(3)8-10)23(20,21)15-6-5-13(18)9-14(15)17(19)22-4/h5-9H,1-4H3 |
InChI Key |
NZLJOOYLYIMFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C(C=C(C=C2)Cl)C(=O)OC)C |
Origin of Product |
United States |
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